3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid 3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1214622-55-5
VCID: VC2831743
InChI: InChI=1S/C12H12N2O2/c1-2-9-5-3-6-10(12(15)16)11(9)14-8-4-7-13-14/h3-8H,2H2,1H3,(H,15,16)
SMILES: CCC1=C(C(=CC=C1)C(=O)O)N2C=CC=N2
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid

CAS No.: 1214622-55-5

Cat. No.: VC2831743

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid - 1214622-55-5

Specification

CAS No. 1214622-55-5
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name 3-ethyl-2-pyrazol-1-ylbenzoic acid
Standard InChI InChI=1S/C12H12N2O2/c1-2-9-5-3-6-10(12(15)16)11(9)14-8-4-7-13-14/h3-8H,2H2,1H3,(H,15,16)
Standard InChI Key JRLZTPHQMUWAMO-UHFFFAOYSA-N
SMILES CCC1=C(C(=CC=C1)C(=O)O)N2C=CC=N2
Canonical SMILES CCC1=C(C(=CC=C1)C(=O)O)N2C=CC=N2

Introduction

Structural Characteristics and Properties

3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid belongs to the family of N-arylpyrazoles with a carboxylic acid functional group. The compound features a strategic positioning of the pyrazole ring at the ortho position (2-position) relative to the carboxylic acid group, creating a distinctive molecular architecture that influences its chemical behavior and reactivity profiles.

Chemical Identity and Basic Properties

The compound can be characterized by the following properties, some of which are estimated based on structural analysis and comparison with similar compounds:

PropertyValue/Description
Chemical FormulaC12H12N2O2
Molecular WeightApproximately 216.24 g/mol
Structural FeaturesBenzoic acid core with pyrazole substituent at position 2 and ethyl group at position 3
Physical StateLikely solid at room temperature
SolubilityExpected to be soluble in organic solvents; limited water solubility
AcidityContains carboxylic acid group (pKa estimated 3.5-4.5)

The structural arrangement creates interesting electronic and steric effects that distinguish this compound from other pyrazole-benzoic acid derivatives described in the literature. Various similar compounds have been documented, such as 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid and 2-(3-(ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid , which provide reference points for understanding the properties of 3-ethyl-2-(1H-pyrazol-1-YL)benzoic acid.

Structural Comparison with Similar Compounds

The positioning of substituents significantly impacts the chemical behavior of these compounds. The following table compares 3-ethyl-2-(1H-pyrazol-1-YL)benzoic acid with structurally related compounds from the literature:

CompoundPyrazole AttachmentSubstituentsKey Differences
3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid2-positionEthyl at 3-positionOrtho substitution pattern with ethyl group
3-(3-methyl-1H-pyrazol-1-yl)benzoic acid3-positionMethyl on pyrazoleMeta substitution pattern; substitution on pyrazole
2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid2-positionEthoxycarbonyl and methyl on pyrazoleContains additional ester functionality; same ortho substitution pattern
4-(5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid4-positionFluorophenyl and trifluoromethyl groupsPara substitution pattern; more complex substituents

The ortho positioning of the pyrazole ring relative to the carboxylic acid group in 3-ethyl-2-(1H-pyrazol-1-YL)benzoic acid likely creates unique intramolecular interactions that affect its conformation and reactivity compared to meta or para substituted analogs.

Synthesis Approaches

Several synthetic routes can be proposed for 3-ethyl-2-(1H-pyrazol-1-YL)benzoic acid based on documented strategies for similar compounds.

ApproachStarting MaterialsKey Reaction StepsPotential Challenges
Direct N-arylation2-bromobenzoic acid with 3-ethyl substituent; 1H-pyrazoleCopper or palladium-catalyzed N-arylationRegioselectivity; competing side reactions
Cyclization routeAppropriately substituted hydrazine derivative; suitable β-diketoneCondensation reaction to form pyrazole ring in situControl of regioselectivity in pyrazole formation
Functional group modificationPre-formed pyrazole-benzoic acid derivativeIntroduction of ethyl group via cross-couplingSelectivity for 3-position

The approach using hydrazinobenzoic acid and a carbonyl compound appears to be a common method for preparing similar structures, as evidenced by the synthesis of related compounds . For example, 4-hydrazinobenzoic acid has been reacted with ethyl acetoacetate to form pyrazole-substituted benzoic acid derivatives .

Optimization Considerations

The synthesis of 3-ethyl-2-(1H-pyrazol-1-YL)benzoic acid would require careful optimization of reaction conditions to ensure:

  • Proper regioselectivity during pyrazole formation or attachment

  • Minimal formation of side products

  • Efficient purification methods

  • Appropriate choice of catalysts and ligands for N-arylation approaches

A typical synthesis might involve protecting the carboxylic acid group, performing the necessary coupling or cyclization reactions, and then deprotecting to yield the final product. The presence of both carboxylic acid and heterocyclic nitrogen functionalities necessitates careful control of reaction conditions.

Spectroscopic MethodExpected Key Features
1H NMRSignals for pyrazole protons (δ 6.5-8.0 ppm); aromatic protons (δ 7.0-8.5 ppm); ethyl group (quartet δ 2.5-3.0 ppm, triplet δ 1.0-1.5 ppm); carboxylic acid proton (broad singlet δ 10-13 ppm)
13C NMRCarboxylic carbon (δ ~165-170 ppm); aromatic and pyrazole carbons (δ 110-145 ppm); ethyl carbons (δ 15-30 ppm)
IRStrong C=O stretching (1680-1730 cm⁻¹); O-H stretching (broad, 2500-3300 cm⁻¹); aromatic and pyrazole C=C/C=N stretching (1400-1650 cm⁻¹)
Mass SpectrometryMolecular ion at m/z 216; characteristic fragmentation patterns including loss of -COOH (m/z 171)

Comparative analysis with the NMR data available for compounds like 4-(5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid suggests that the aromatic and pyrazolic protons would show characteristic coupling patterns, with the pyrazole protons typically appearing as well-resolved signals.

Chemical Reactivity and Applications

The dual functionality of 3-ethyl-2-(1H-pyrazol-1-YL)benzoic acid – containing both a carboxylic acid group and a pyrazole heterocycle – provides opportunities for diverse chemical transformations and applications.

Reactivity Profile

The compound's reactivity is defined by its key functional groups:

  • The carboxylic acid group can participate in typical reactions including:

    • Esterification

    • Amide formation

    • Reduction to alcohols

    • Decarboxylation under specific conditions

  • The pyrazole moiety contributes to:

    • Coordination with metals through nitrogen atoms

    • Hydrogen-bonding interactions

    • π-stacking capabilities

    • Potential for further functionalization at available positions

  • The ethyl substituent may influence:

    • Steric environment around the reaction centers

    • Lipophilicity and membrane permeability in biological settings

    • Conformational preferences of the molecule

Application DomainPotential UsesBasis for Prediction
Medicinal ChemistryBuilding block for pharmaceuticals; potential bioactivityPyrazole-benzoic acids have been utilized in drug development for various therapeutic targets
Materials ScienceComponent in specialized polymers; metal-organic frameworksCarboxylic acid functionality allows incorporation into larger structures
AgrochemicalsPotential herbicidal, fungicidal, or insecticidal propertiesMany pyrazole derivatives show agricultural applications
CatalysisLigand in metal-catalyzed reactionsNitrogen-containing heterocycles commonly serve as catalyst ligands
Analytical ChemistryComplexing agent; chromatographic standardDual functional groups provide binding capabilities

Structure-Activity Relationships

Understanding the relationship between structural features and biological or chemical activity is crucial for predicting and optimizing the applications of 3-ethyl-2-(1H-pyrazol-1-YL)benzoic acid.

Key Structural Determinants

Several structural features of 3-ethyl-2-(1H-pyrazol-1-YL)benzoic acid likely influence its activity profile:

  • The ortho positioning of the pyrazole relative to the carboxylic acid group creates a specific spatial arrangement that may influence binding to biological targets or catalytic activity.

  • The ethyl substituent at the 3-position:

    • Increases lipophilicity compared to unsubstituted analogs

    • Creates asymmetry in the electron distribution around the aromatic ring

    • May provide steric protection or direction for certain molecular interactions

  • The unsubstituted pyrazole ring offers:

    • Hydrogen bond accepting capability

    • Potential for π-stacking interactions

    • Sites for additional functionalization if desired

Comparing with the 4-(5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid documented in the search results , the simpler substitution pattern of 3-ethyl-2-(1H-pyrazol-1-YL)benzoic acid may confer different selectivity and reactivity profiles.

Physical Properties and Stability

The physical characteristics and stability profile of 3-ethyl-2-(1H-pyrazol-1-YL)benzoic acid significantly impact its handling, storage, and application potential.

Anticipated Physical Properties

Based on structural analysis and comparison with similar compounds:

PropertyExpected Value/CharacteristicBasis for Estimation
Melting PointApproximately 140-180°CTypical range for substituted benzoic acids with heterocyclic substituents
SolubilityModerate to good in alcohols, DMF, DMSO; limited in water; good in basic aqueous solutionsPresence of both lipophilic (ethyl, pyrazole) and hydrophilic (carboxylic acid) moieties
Partition Coefficient (logP)Estimated 2.0-2.8Balance of hydrophobic and hydrophilic elements
Crystal StructurePotential for hydrogen bonding networks involving carboxylic acid groupsCommon feature in pyrazole-containing carboxylic acids
StabilityLikely stable under normal conditions; sensitive to strong oxidizing agentsTypical for aromatic carboxylic acids with heterocyclic substituents

The compound would be expected to demonstrate acid-base properties consistent with a carboxylic acid (pKa approximately 3.5-4.5), allowing for salt formation with appropriate bases.

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